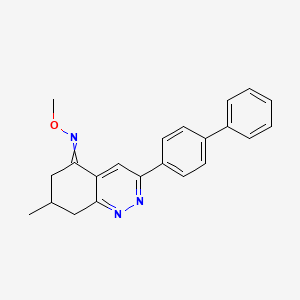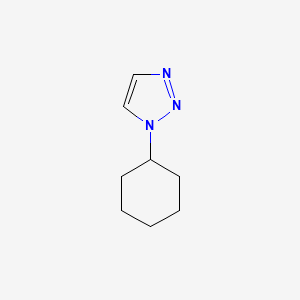
methyl 3-iodo-1H-indole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-iodo-1H-indole-7-carboxylate” is a chemical compound with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol . It is a type of indole derivative , which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives, including “methyl 3-iodo-1H-indole-7-carboxylate”, has attracted the attention of the chemical community due to their importance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of “methyl 3-iodo-1H-indole-7-carboxylate” consists of a heterocyclic indole ring substituted with a methyl ester group at the 7th position and an iodine atom at the 3rd position .Physical And Chemical Properties Analysis
“Methyl 3-iodo-1H-indole-7-carboxylate” is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Methyl 3-iodo-1H-indole-7-carboxylate can be used as a starting material for the synthesis of various indole derivatives .
Biologically Active Compounds
Indole derivatives, including methyl 3-iodo-1H-indole-7-carboxylate, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Anticancer Immunomodulators
Some indole derivatives have been studied as potential anticancer immunomodulators . They can inhibit certain enzymes, which may help modulate the immune response against cancer cells .
Antibacterial Agents
Indole derivatives can also serve as antibacterial agents . They can inhibit the growth of certain bacteria, which makes them potential candidates for the development of new antibiotics .
Inhibitors of Hepatitis C Virus
Some indole derivatives have been studied as inhibitors of the hepatitis C virus . They can inhibit the NS5B polymerase of the virus, which is essential for its replication .
Histamine H1-Blocking Activity
Indole derivatives can exhibit histamine H1-blocking activity . This means they can potentially be used in the treatment of allergies and other conditions related to the overactivity of histamine .
Anti-HIV Agents
Indole derivatives have been reported to show anti-HIV activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as anti-HIV-1 agents .
CB2 Cannabinoid Receptor Ligands
Indole derivatives can act as ligands for the CB2 cannabinoid receptor . This receptor is involved in a variety of physiological processes, including pain sensation and immune response .
Safety and Hazards
“Methyl 3-iodo-1H-indole-7-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
The future directions for “methyl 3-iodo-1H-indole-7-carboxylate” and other indole derivatives involve further exploration of their biological activities and the development of novel synthesis methods . Their potential applications in the treatment of various diseases, including cancer, make them a promising area of research .
Wirkmechanismus
Target of Action
Methyl 3-Iodo-1H-Indole-7-Carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action, efficacy, and stability of Methyl 3-Iodo-1H-Indole-7-Carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a refrigerator . Additionally, safety precautions suggest avoiding dust formation and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 3-iodo-1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCXKOTFXOTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-iodo-1H-indole-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2935872.png)
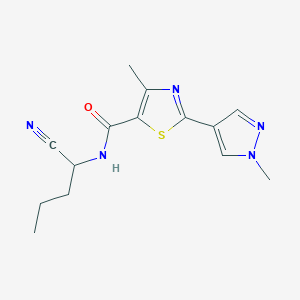
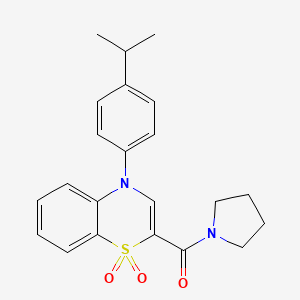
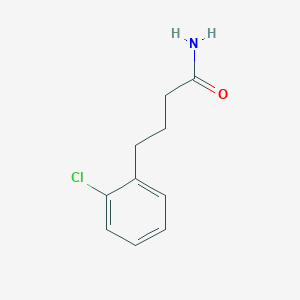
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2935878.png)
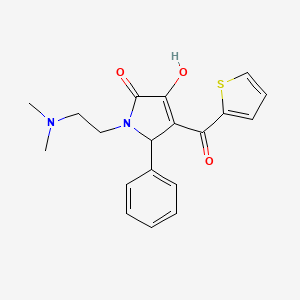
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide](/img/structure/B2935881.png)
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2935882.png)
![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)
